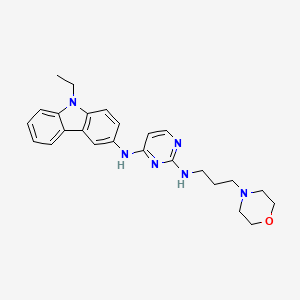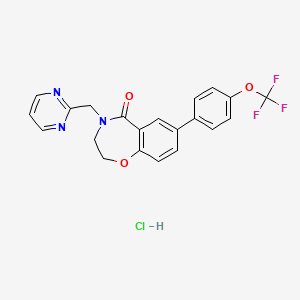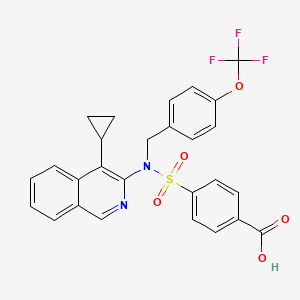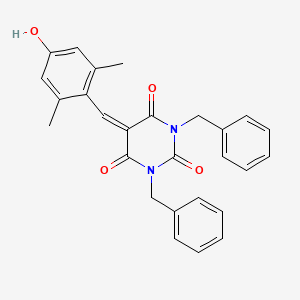
Erdrp-0519
Übersicht
Beschreibung
ERDRP-0519 is a small molecule inhibitor specifically developed to target the morbillivirus RNA-dependent RNA polymerase complex. This compound has shown significant efficacy in treating infections caused by morbilliviruses, such as the measles virus and canine distemper virus . It acts by inhibiting the viral enzyme RNA polymerase, which is essential for viral replication .
Wissenschaftliche Forschungsanwendungen
ERDRP-0519 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of RNA polymerase activity in morbilliviruses.
Biology: Helps in understanding the replication mechanisms of morbilliviruses and their interaction with host cells.
Medicine: Potential therapeutic agent for treating measles and other morbillivirus infections.
Wirkmechanismus
ERDRP-0519 exerts its effects by targeting the morbillivirus RNA-dependent RNA polymerase complex. It inhibits all phosphodiester bond formation, which is crucial for RNA synthesis. This unique mechanism of action involves the simultaneous engagement of the L protein polyribonucleotidyl transferase-like domain and the flexible intrusion loop by the compound, effectively locking the polymerase in a pre-initiation conformation . This prevents the virus from replicating its RNA, thereby halting its spread.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
ERDRP-0519 interacts with the RdRP complex of the morbillivirus . It inhibits all phosphodiester bond formation in both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the RdRP complex, thereby suppressing all RNA synthesis activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the L protein polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the RdRP complex . This engagement locks the polymerase in pre-initiation conformation, inhibiting all synthesis of viral RNA .
Temporal Effects in Laboratory Settings
It has shown unparalleled oral efficacy against lethal infection of ferrets with CDV, an established surrogate model for human measles .
Dosage Effects in Animal Models
In animal models, specifically squirrel monkeys, this compound has demonstrated the ability to prevent measles disease
Vorbereitungsmethoden
The synthesis of ERDRP-0519 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. it is known that the compound is synthesized through a series of chemical reactions involving the formation of pyrazole and sulfonamide groups . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
ERDRP-0519 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions involving the replacement of functional groups can modify the compound’s properties. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Vergleich Mit ähnlichen Verbindungen
ERDRP-0519 is unique compared to other similar compounds due to its specific mechanism of action and high efficacy. Similar compounds include:
Favipiravir: An antiviral drug that inhibits RNA polymerase but has a different mechanism of action.
Sofosbuvir: Another RNA polymerase inhibitor used to treat hepatitis C virus infections.
JK-05: A non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase complex. This compound stands out due to its unparalleled oral efficacy and ability to inhibit all phosphodiester bond formation in the viral RNA polymerase complex.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZHTUQIMBYDSX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC[C@H]3CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028018 | |
| Record name | ERDRP-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374006-96-8 | |
| Record name | 1-Methyl-N-[4-[[(2S)-2-[2-(4-morpholinyl)ethyl]-1-piperidinyl]sulfonyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374006-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ERDRP-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERDRP-0519 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S4Z5Q9VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does ERDRP-0519 interact with its target and what are the downstream effects?
A: this compound directly targets the L protein, the RNA-dependent RNA polymerase (RdRp), of morbilliviruses like measles virus (MeV) [, ]. Unlike other inhibitors, it doesn't just block a single step, it inhibits all phosphodiester bond formation by the polymerase []. This includes both the initial steps of RNA synthesis at the promoter and the later elongation of the RNA chain.
Q2: What makes this compound's mechanism of action unique compared to other antiviral compounds?
A: Most antiviral compounds targeting viral polymerases act by interfering with a specific step in the RNA synthesis process, such as nucleotide binding or chain elongation. this compound stands out because it inhibits all phosphodiester bond formation activities of the MeV polymerase []. This comprehensive inhibition is achieved through its unique binding mode, engaging both the PRNTase-like domain and the flexible intrusion loop of the L protein. This mechanism has not been observed with other known mononegavirus polymerase inhibitors, making this compound a unique and promising candidate for antiviral therapy [].
Q3: Has this compound been tested in animal models of measles? What were the results?
A: While the provided abstracts do not mention specific animal model data for this compound against MeV, one abstract notes its "unparalleled oral efficacy" against a lethal canine distemper virus (CDV) infection in ferrets []. CDV is a closely related morbillivirus and this ferret model is considered a strong surrogate for human measles. This suggests promising potential for this compound's efficacy against MeV in relevant animal models, though further research is needed for confirmation.
Q4: What is the significance of studying this compound's mechanism and structure for broader antiviral development?
A: Beyond its potential as a measles treatment, this compound provides valuable insights for broader antiviral development. The compound targets a region of the L protein that is structurally conserved across all mononegaviruses []. This means that with further research and potential modifications, the knowledge gained from studying this compound could be applied to develop new drugs targeting a wider range of viruses in this order. This is significant because the mononegavirus order includes other important human pathogens for which effective treatments are still lacking.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)

![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)


![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)




![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)